XLogP3 Lipophilicity Comparison: 4-Methoxymethyl vs. Unsubstituted Analog
The target compound's computed XLogP3 of 0.6 is 0.3 log units lower (approximately 33% reduction) than the unsubstituted analog Methyl 2-mercaptothiazole-5-carboxylate (XLogP3 0.9) [1][2]. This lower lipophilicity predicts improved aqueous solubility and reduced non-specific protein binding, which are critical for in vitro assay performance and early lead optimization.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.6 (XLogP3-AA) |
| Comparator Or Baseline | Methyl 2-mercaptothiazole-5-carboxylate (CAS 885685-70-1): XLogP3 = 0.9 |
| Quantified Difference | Δ = -0.3 log units (33% reduction in predicted logP) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
Lower lipophilicity generally correlates with better solubility and more favorable ADME properties, making the target compound a superior choice for aqueous-based biological assays or formulations where solubility is a limiting factor.
- [1] National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 25220424, Methyl 2-mercapto-4-(methoxymethyl)-1,3-thiazole-5-carboxylate. View Source
- [2] National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 57953932, 2-Mercaptothiazole-5-carboxylic acid methyl ester (CAS 885685-70-1). View Source
